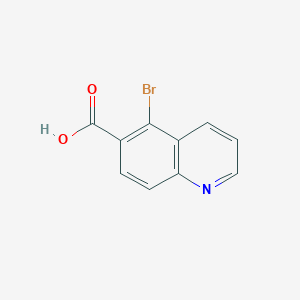

5-Bromoquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

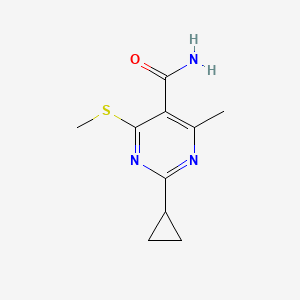

5-Bromoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is synthesized by the heating reaction between m-bromo-aniline, glycerol, m-bromo nitrobenzene, and concentrated sulfuric acid .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromoquinoline-6-carboxylic acid, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Bromoquinoline-6-carboxylic acid consists of a fused benzene and pyridine ring, with a bromine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 6th carbon atom .Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Bromoquinoline-6-carboxylic acid, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The average mass of 5-Bromoquinoline-6-carboxylic acid is 252.064 Da, and its monoisotopic mass is 250.958176 Da .Scientific Research Applications

Synthesis and Biological Evaluation

5-Bromoquinoline-6-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer properties against various human cancer cell lines, including renal, melanoma, and breast cancer. These compounds have also been tested for antimicrobial properties against a range of bacteria and fungi. Molecular docking studies further provide insights into their mode of action by identifying potential binding motifs within the active sites of key enzymes involved in cancer progression, such as dihydrofolate reductase and thymidylate synthase (E. N. Agbo et al., 2015).

Analytical Chemistry Applications

In the realm of analytical chemistry, novel bromoquinolinium reagents, closely related to 5-Bromoquinoline-6-carboxylic acid, have been developed for the efficient analysis of carboxylic acids in biological samples. These reagents facilitate the precolumn derivatization of carboxylic acids, enhancing their detection sensitivity in HPLC-MS systems. This approach has been successfully applied to the analysis of bile acids and free fatty acids in human plasma, demonstrating the reagent's utility in qualitative and quantitative analyses of biological samples (Y. Mochizuki et al., 2013).

Corrosion Inhibition

Derivatives of 5-Bromoquinoline-6-carboxylic acid have been investigated for their corrosion inhibition properties. Novel 8-hydroxyquinoline derivatives have shown promising results in inhibiting the acidic corrosion of mild steel, with their adsorption onto the steel surface following the Langmuir model. These findings are supported by experimental and computational studies, including DFT calculations and molecular dynamic simulations, which help to understand the mechanism of action of these inhibitors (M. Rbaa et al., 2018).

Antimycobacterial Activity

Compounds related to 5-Bromoquinoline-6-carboxylic acid have been designed and synthesized for their antitubercular activity. One study focused on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which were evaluated against Mycobacterium tuberculosis, highlighting several analogs with promising antitubercular properties and lower cytotoxicity profiles, suggesting their potential as therapeutic agents (Sandeep Kumar Marvadi et al., 2020).

Mechanism of Action

While the specific mechanism of action for 5-Bromoquinoline-6-carboxylic acid is not mentioned in the search results, quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Future Directions

Quinoline and its derivatives, including 5-Bromoquinoline-6-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in this field may involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities of quinoline derivatives.

properties

IUPAC Name |

5-bromoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQNRMZMZRKAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2724035.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2724038.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2724040.png)

![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)

![[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2724042.png)

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)